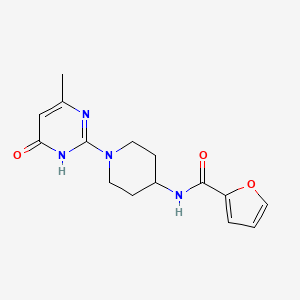![molecular formula C14H26N2O2 B2417420 tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate CAS No. 1823492-83-6](/img/structure/B2417420.png)
tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate, also known as TAC, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TAC has been shown to have a unique structure and mechanism of action that could make it a valuable tool for drug discovery and development.
Mécanisme D'action
Tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate acts as a sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor. The sigma-1 receptor is involved in a variety of cellular processes, including the regulation of ion channels, the release of neurotransmitters, and the modulation of intracellular signaling pathways. By activating the sigma-1 receptor, tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate may have a variety of effects on cellular function.
Biochemical and Physiological Effects:
tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate has been shown to have a variety of effects on cellular function, including the modulation of ion channels, the release of neurotransmitters, and the regulation of intracellular signaling pathways. tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate has also been shown to have neuroprotective effects in animal models of neurological disorders, suggesting that it may have therapeutic potential in the treatment of these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this protein. However, tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate also has limitations, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate. One area of interest is the development of drugs that target the sigma-1 receptor for the treatment of neurological disorders. Another area of interest is the use of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate as a tool for studying the function of the sigma-1 receptor and its role in cellular processes. Additionally, further research is needed to fully understand the mechanism of action of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate and its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate involves a multistep process that begins with the reaction of tert-butyl 2-oxo-2-phenylacetate with 1,2-diaminocyclopentane. This is followed by the addition of sodium hydride and tert-butyl bromoacetate to form tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate. The synthesis method has been optimized to produce high yields of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate with good purity.
Applications De Recherche Scientifique
Tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of neurological disorders. tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in the regulation of neuronal activity. This makes tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate a promising candidate for the development of drugs that target the sigma-1 receptor.
Propriétés
IUPAC Name |
tert-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-4-7-14(16)8-5-11(15)6-9-14/h11H,4-10,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCJRJXANOPWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


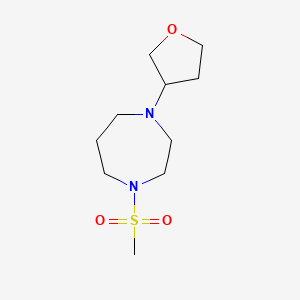
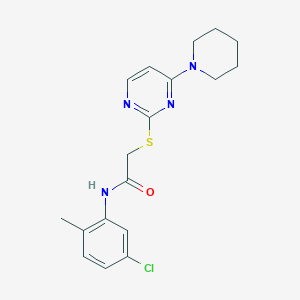
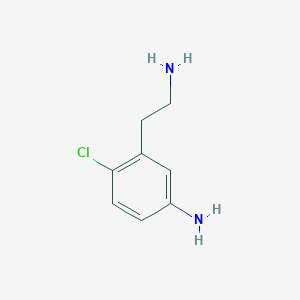
![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2417343.png)
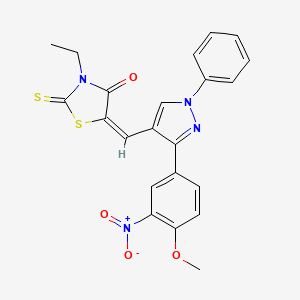


![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2417352.png)
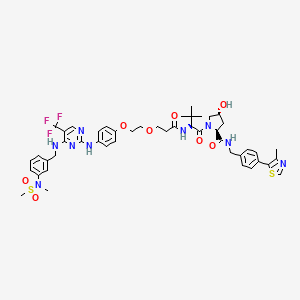
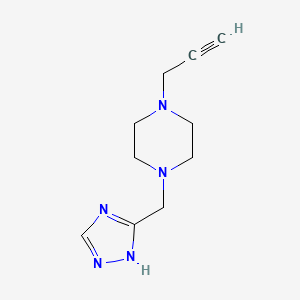
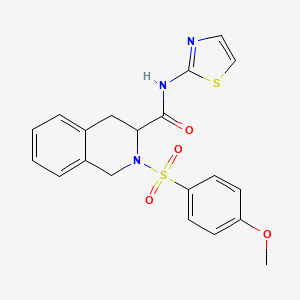
![(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2417359.png)
